![molecular formula C14H18N2O3S B1438658 1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid CAS No. 1096943-94-0](/img/structure/B1438658.png)
1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid
Overview
Description
“1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1096943-94-0 . It has a molecular weight of 294.37 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O3S/c17-13(18)11-2-1-5-15(9-11)14(19)16-6-3-12-10(8-16)4-7-20-12/h4,7,11H,1-3,5-6,8-9H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.37 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound may serve as a precursor in the synthesis of various therapeutic agents. Its structure suggests it could be useful in creating molecules with potential activity against a range of diseases due to the presence of both a piperidine and a carboxylic acid moiety, which are common in pharmacologically active compounds .
Pharmacology: Drug Development and Design
In pharmacology, the compound could be involved in the development of new drugs. Its unique structure, incorporating a thieno[3,2-c]pyridine ring, might bind to specific receptors or enzymes, offering a pathway to novel treatments .
Biochemistry: Enzyme Inhibition Studies
Biochemically, it could be used to study enzyme inhibition. The thieno[3,2-c]pyridine moiety may interact with enzymes’ active sites, providing insights into enzyme function and aiding in the design of enzyme inhibitors .
Chemical Synthesis: Building Block for Complex Molecules
The compound could act as a building block in chemical synthesis, particularly in constructing complex molecules for research purposes. Its reactive sites allow for further functionalization, making it a versatile reagent in synthetic chemistry .
Materials Science: Organic Semiconductor Research
In materials science, derivatives of this compound could be investigated for their electronic properties. The conjugated system within the thieno[3,2-c]pyridine core might confer semiconducting properties, relevant for organic electronics .
Analytical Chemistry: Chromatography and Spectroscopy Standards
Lastly, it could be used as a standard in analytical methods such as chromatography and mass spectrometry. Its distinct chemical structure would help in the calibration of instruments and the development of new analytical techniques .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-13(18)11-2-1-5-15(9-11)14(19)16-6-3-12-10(8-16)4-7-20-12/h4,7,11H,1-3,5-6,8-9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLDVDKOKIPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCC3=C(C2)C=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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